molecular formula C13H17NO2 B2764594 4-Cyclohexyl-phenol carbamate CAS No. 413591-99-8

4-Cyclohexyl-phenol carbamate

Cat. No.: B2764594
CAS No.: 413591-99-8
M. Wt: 219.284
InChI Key: KZNJNDQVPSBLQD-UHFFFAOYSA-N
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Description

4-Cyclohexyl-phenol carbamate is a synthetic carbamate derivative characterized by a cyclohexyl group attached to a phenolic ring, which is further functionalized with a carbamate moiety (-O-(CO)-NH₂). Carbamates are widely studied for their biological activities, including acetylcholinesterase (AChE) inhibition, and their applications in agrochemicals and pharmaceuticals . The compound’s synthesis likely involves reacting 4-cyclohexylphenol with an isocyanate or phosgene derivative, a method analogous to the preparation of other phenolic carbamates .

Properties

IUPAC Name

(4-cyclohexylphenyl) carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c14-13(15)16-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h6-10H,1-5H2,(H2,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZNJNDQVPSBLQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)OC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclohexyl-phenol carbamate typically involves the reaction of 4-Cyclohexyl-phenol with a carbamoyl chloride in the presence of a base. One common method is the reaction of 4-Cyclohexyl-phenol with methyl carbamate in the presence of a tin catalyst, which proceeds smoothly in toluene at elevated temperatures . Another method involves the use of carbonylimidazolide in water, which provides an efficient and general method for the preparation of carbamates without the need for an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Comparison with Similar Compounds

Key Observations :

  • Synthesis: Most carbamates in the evidence are synthesized via reactions between alcohols/phenols and isocyanates or chloroformates. For example, phenyl (4-hydroxyphenyl) carbamate is derived from 4-aminophenol and phenyl isocyanate , while cyclohexyl-containing analogs may use cyclohexylphenol derivatives as starting materials .
  • Structural Impact on Properties: Substituents like hydroxyl groups (e.g., compound 5 ) or morpholinoethoxy chains (e.g., compound in ) influence lipophilicity and biological activity. The cyclohexyl group in 4-cyclohexyl-phenol carbamate likely enhances steric bulk and hydrophobicity compared to simpler phenyl carbamates.

Physicochemical Properties

Table 2: Physical and Chemical Properties

Compound Name Melting Point (°C) Lipophilicity (log k) Biological Activity (AChE Inhibition)
This compound Not reported Estimated high* Potential AChE inhibition (inferred)
Phenyl (4-hydroxyphenyl) carbamate (5) 161–162 Moderate Not reported
2-(4-Methylcyclohex-3-enyl)propan-2-yl N-phenylcarbamate 37 High Not reported
Aldicarb (carbamate pesticide) 100–110 Moderate 65–85% AChE inhibition

Key Observations :

  • Melting Points : Bulky substituents like cyclohexyl or methylcyclohexene lower melting points (e.g., 37°C for compound in vs. 161°C for compound 5 ).
  • Lipophilicity: Cyclohexyl and aromatic groups increase log k values, enhancing membrane permeability. For example, the morpholinoethoxy-substituted carbamate in likely has higher lipophilicity than hydroxylated analogs.

Functional and Application Differences

Key Observations :

  • Cyclohexyl vs. Heptylcyclohexyl: The heptyl chain in 4-(trans-4-Heptylcyclohexyl)-phenol enhances liquid crystal properties, whereas the carbamate group in this compound may favor bioactivity.
  • Sulfamoyl vs.

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